molecular formula C24H27N3O4S B3296772 N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide CAS No. 894016-90-1

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide

Cat. No.: B3296772
CAS No.: 894016-90-1
M. Wt: 453.6 g/mol
InChI Key: ZOQWKWWWWGCHEA-UHFFFAOYSA-N
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Description

N-{2-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide is a synthetic small molecule designed for research applications. Its structure incorporates a 1,3-thiazole core, a common pharmacophore in medicinal chemistry, which is linked to a 3,4-dimethoxyphenyl group and a 3,4-dimethylphenyl group via an ethanediamide (oxalamide) linker. This specific molecular architecture suggests potential for diverse biological activity. Research compounds featuring the 3,4-dimethoxyphenyl moiety are often investigated for their interaction with neurological targets, while the thiazole ring is a privileged structure in drug discovery known to contribute to activity across a range of therapeutic areas. The presence of the ethanediamide linker, a feature found in other research compounds, can influence the molecule's conformation and hydrogen-bonding capacity, which may be critical for its specificity and binding affinity to proteins or enzymes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to investigate this compound's specific mechanism of action and potential applications in their biological assays.

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(3,4-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c1-14-6-8-18(12-15(14)2)27-23(29)22(28)25-11-10-21-16(3)26-24(32-21)17-7-9-19(30-4)20(13-17)31-5/h6-9,12-13H,10-11H2,1-5H3,(H,25,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQWKWWWWGCHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC(=C(C=C3)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a thiazole ring and various aromatic substituents that contribute to its pharmacological properties.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C24H27N3O4SC_{24}H_{27}N_3O_4S. It features a thiazole moiety, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Its mechanism of action may include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus blocking substrate access. This action can disrupt metabolic pathways critical for cell survival.
  • Signal Transduction Modulation : It may interfere with signal transduction pathways, affecting cellular responses and potentially leading to apoptosis in cancer cells.
  • Microbial Cell Wall Disruption : Similar compounds have shown the ability to disrupt microbial cell wall synthesis, indicating potential antimicrobial properties.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activity. For example, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. The presence of specific substituents on the thiazole ring enhances cytotoxic activity. In one study, compounds with IC50 values below 10 µM were identified as potent against various cancer cell lines .

Antimicrobial Activity

Thiazole derivatives are also reported to possess antimicrobial properties. The compound's ability to inhibit bacterial growth has been demonstrated in several studies. For instance, derivatives similar to this compound showed effective inhibition against Gram-positive and Gram-negative bacteria .

Inhibition of COX/LOX Enzymes

The compound may act as an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are involved in inflammatory processes and cancer progression. Thiazole derivatives have been studied for their potential to inhibit these enzymes effectively .

Case Studies and Research Findings

  • Antitumor Activity : A study conducted on various thiazole derivatives revealed that certain structural modifications significantly increased their anticancer potency. For instance, the introduction of electron-donating groups at specific positions on the phenyl ring was linked to enhanced activity against cancer cell lines .
  • Antimicrobial Efficacy : Another research highlighted the antibacterial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The study found that compounds with specific substituents demonstrated comparable efficacy to standard antibiotics .

Summary of Biological Activities

Activity Type Description Reference
AnticancerInduces apoptosis in cancer cells; IC50 < 10 µM
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
COX/LOX InhibitionPotential inhibitors of inflammatory pathways

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The following table summarizes key structural analogs, their substituents, and reported bioactivities:

Compound Class Core Structure Key Substituents Biological Activity Synthesis Highlights Reference ID
Target Compound Thiazole 3,4-Dimethoxyphenyl, 4-methyl, ethanediamide Hypothesized anticancer/antimicrobial Amide coupling via carbodiimide/TEA
Thiazole carbohydrazide Thiazole Phenyl, carbohydrazide Anticancer (IC₅₀: 1.61 µg/mL) Hydrazonoyl chloride reaction
Thiadiazole derivatives 1,3,4-Thiadiazole 3,5-Dimethylphenyl, methylsulfanyl Fungicidal, insecticidal Aldehyde-thiadiazolamine condensation
Benzo[d]imidazole carboxamide Benzoimidazole 3,4-Dimethoxyphenyl, methoxyphenyl Undisclosed (structural focus) Multi-step alkylation/acylation
Thiazolo-triazole derivative Thiazolo[3,2-b]triazole 4-Methoxyphenyl, chloro-methylphenyl Undisclosed Sequential cyclization/amide formation
Key Observations:
  • Thiazole vs. Thiadiazole Cores: The target’s thiazole core is structurally distinct from thiadiazoles (e.g., ), which exhibit planar conformations stabilized by intramolecular hydrogen bonding.
  • Substituent Effects: The 3,4-dimethoxyphenyl group on the target may enhance hydrophilicity and π-π stacking compared to purely methylated or halogenated analogs (e.g., ’s 4-methoxyphenyl and chloro-methylphenyl groups).
  • Ethanediamide Linker : This moiety, shared with , introduces hydrogen-bonding capacity, which could improve target engagement compared to simpler alkyl or ester linkers .

Q & A

Q. What are the established synthetic routes for N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide?

The synthesis typically involves multi-step reactions, including:

  • Stepwise coupling : Reacting intermediates like substituted thiazoles with ethanediamide derivatives under anhydrous conditions (e.g., THF or DCM as solvents).
  • Grignard reagent utilization : Methyl magnesium bromide is used for alkylation at low temperatures (-78°C), followed by quenching with ethanol to stabilize intermediates .
  • Purification : Column chromatography (e.g., 20–80% EtOAc/hexane gradients) and recrystallization ensure high purity (>95%) .

Q. Which spectroscopic techniques are recommended for structural characterization?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions (e.g., methoxy and methyl groups on aromatic rings) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula accuracy (e.g., observed vs. calculated mass for C₃₁H₃₄N₄O₄S) .
  • IR spectroscopy : Identifies functional groups like amide C=O stretches (~1650–1700 cm⁻¹) .

Q. How is preliminary biological activity screening conducted for this compound?

  • In vitro assays : Antimicrobial activity is tested via broth microdilution (MIC determination against Gram-positive/negative bacteria), while anticancer potential is assessed via MTT assays on cancer cell lines (e.g., IC₅₀ values) .
  • Enzyme inhibition : Fluorescence-based assays measure interactions with targets like kinases or proteases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent, catalyst loading) using statistical models (e.g., ANOVA) identifies optimal conditions .
  • Flow chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions (e.g., oxidation or hydrolysis) by precise control of residence time .
  • Real-time monitoring : TLC or HPLC tracks intermediate formation, enabling rapid adjustments (e.g., quenching over-reacted intermediates) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Assay standardization : Compare protocols for variables like cell line selection (e.g., HeLa vs. MCF-7), serum concentration, or incubation time .
  • Structural analogs : Test derivatives (e.g., replacing 3,4-dimethoxyphenyl with 4-chlorophenyl) to isolate pharmacophore contributions .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between logP values and antimicrobial potency) .

Q. How do computational methods aid in understanding its mechanism of action?

  • Molecular docking : Predict binding modes with targets (e.g., EGFR kinase) using software like AutoDock Vina, focusing on hydrogen bonds with thiazole and amide groups .
  • MD (Molecular Dynamics) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates for in vivo testing .
  • QSAR modeling : Relate substituent electronic properties (Hammett σ constants) to bioactivity trends .

Q. What are the stability challenges under physiological conditions?

  • pH-dependent degradation : Accelerated stability studies (e.g., 1M HCl/NaOH at 37°C) identify labile bonds (e.g., amide hydrolysis in acidic environments) .
  • Light/thermal stability : UV-Vis spectroscopy monitors degradation products after exposure to light (e.g., λ = 254 nm) or heat (40–60°C) .
  • Metabolite profiling : LC-MS/MS identifies phase I/II metabolites in liver microsomes to predict in vivo behavior .

Methodological Guidance

Q. How to design a SAR (Structure-Activity Relationship) study for derivatives?

  • Scaffold diversification : Synthesize analogs with variations in:
  • Aromatic substituents : Replace 3,4-dimethylphenyl with halogenated or nitro groups.
  • Linker flexibility : Modify the ethyl spacer between thiazole and ethanediamide .
    • Biological testing tiers : Prioritize compounds showing >50% inhibition in primary screens for secondary assays (e.g., pharmacokinetics in rodents) .

Q. What analytical techniques validate compound purity for in vivo studies?

  • HPLC-DAD : Purity ≥98% confirmed using C18 columns (acetonitrile/water gradients) and UV detection at 254 nm .
  • Elemental analysis : Carbon/hydrogen/nitrogen content must match theoretical values within ±0.4% .
  • Chiral HPLC : Ensures enantiomeric purity if asymmetric centers are present .

Q. How to address low solubility in aqueous buffers?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain solubility without cytotoxicity .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide

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